molecular formula C44H60FN3O4 B10782991 Anti-CSCs agent-1

Anti-CSCs agent-1

Katalognummer: B10782991
Molekulargewicht: 714.0 g/mol
InChI-Schlüssel: QGKCNAYWPGAXOU-LBWRYPOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a hybrid molecule comprising a triterpenoid core and a synthetic cyclopropane dicarboxamide moiety. The triterpenoid backbone, characterized by a dodecahydropicene skeleton with heptamethyl and methylidene substituents, is structurally analogous to ursolic acid (UA), a pentacyclic triterpenoid known for anti-inflammatory and antimicrobial properties .

Eigenschaften

IUPAC Name

1-N-[2-[[(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carbonyl]amino]ethyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H60FN3O4/c1-27-25-40(6)32(39(4,5)34(27)49)15-16-42(8)33(40)14-13-30-31-26-38(2,3)17-19-43(31,20-18-41(30,42)7)35(50)46-23-24-47-36(51)44(21-22-44)37(52)48-29-11-9-28(45)10-12-29/h9-13,31-33H,1,14-26H2,2-8H3,(H,46,50)(H,47,51)(H,48,52)/t31-,32-,33+,40-,41+,42+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKCNAYWPGAXOU-LBWRYPOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=C)C(=O)C5(C)C)C)C)C2C1)C)C(=O)NCCNC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCCNC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)C)(CC(=C)C(=O)C3(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H60FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

714.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-N-[2-[[(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carbonyl]amino]ethyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a cyclopropane ring and multiple functional groups that contribute to its biological activity. Its molecular weight is approximately 714.0 g/mol with a logP value of 8.8, indicating high lipophilicity which may influence its absorption and distribution in biological systems.

Key Properties

PropertyValue
Molecular Weight714.0 g/mol
LogP (Octanol-Water Partition Coefficient)8.8
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5
Rotatable Bond Count7

Research indicates that this compound exhibits a range of biological activities primarily through modulation of cellular pathways. The presence of the cyclopropane moiety and the specific stereochemistry may enhance its interaction with biological targets such as enzymes and receptors.

Anticancer Activity

Several studies have reported the anticancer properties of similar compounds in the same class. For instance:

  • Case Study 1 : A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study 2 : Another investigation focused on the compound's ability to inhibit tumor growth in xenograft models. The results showed significant tumor reduction compared to control groups.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound in models of neurodegeneration. It was found to reduce oxidative stress and promote neuronal survival under toxic conditions.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data suggest:

  • Absorption : High lipophilicity may facilitate absorption across biological membranes.
  • Distribution : The compound's ability to penetrate the blood-brain barrier could be beneficial for treating central nervous system disorders.
  • Metabolism : Further studies are needed to elucidate metabolic pathways and identify active metabolites.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues in the Triterpenoid Class

  • Ursolic Acid (UA): Structure: Shares the pentacyclic triterpenoid core but lacks the cyclopropane dicarboxamide group. UA has a carboxylic acid at C-17, whereas the target compound features an amide-linked cyclopropane moiety. Bioactivity: UA exhibits anti-inflammatory, anticancer, and antimicrobial activities . The target compound’s amide linkage may enhance metabolic stability compared to UA’s ester/carboxylic acid groups .

Cyclopropane Dicarboxamide Derivatives

  • Cabozantinib (N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide derivatives): Structure: Contains a similar cyclopropane-1,1-dicarboxamide group linked to a quinoline scaffold instead of a triterpenoid . Bioactivity: Cabozantinib inhibits MET and VEGFR2 kinases, suggesting the target compound’s cyclopropane group may similarly engage kinase targets. However, the triterpenoid core could introduce off-target effects or modulate solubility . Synthesis: Both compounds utilize HATU/DIPEA-mediated coupling reactions, but the triterpenoid core’s steric bulk may complicate synthesis and reduce yields compared to cabozantinib’s simpler quinoline scaffold .

Patent Derivatives with Modified Triterpenoid Cores

  • Reata Pharmaceuticals’ Patent Compound (US20210355156): Structure: Features a cyano-substituted dodecahydropicene core with difluoropropanamide instead of cyclopropane dicarboxamide .

Key Research Findings and Data

Property Target Compound Ursolic Acid Cabozantinib Reata Patent Compound
Core Structure Triterpenoid + cyclopropane dicarboxamide Triterpenoid (pentacyclic) Quinoline + cyclopropane Triterpenoid + difluoropropanamide
Key Functional Groups 4-Fluorophenyl, amide Carboxylic acid 4-Fluorophenyl, amide Cyano, difluoropropanamide
Bioactivity (Reported) Hypothesized kinase + triterpenoid effects Anti-inflammatory, antimicrobial Anticancer (kinase inhibition) Undisclosed (patent)
Solubility Moderate (amide-enhanced stability) High (polar carboxylic acid) Low (quinoline lipophilicity) Low (non-polar cyano group)
Synthetic Complexity High (steric hindrance) Moderate Moderate High (covalent modifications)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.